molecular formula C22H20N4O3S B253730 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No. B253730
M. Wt: 420.5 g/mol
InChI Key: XUUOGMZGTAKKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has attracted significant attention from the scientific community due to its potential use in the treatment of various diseases. This compound belongs to the class of pyridazine derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide in lab experiments include its potent biological activity, relatively easy synthesis, and low toxicity. However, its limitations include its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. One potential area of research is the development of more potent and selective derivatives of the compound. Another potential area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves the reaction of 4-ethoxyphenylhydrazine with 2-cyano-3-(4-ethoxyphenyl)-2-propenoic acid, followed by the reaction of the resulting product with 2-amino-3-carbethoxy-6-methyl-4-pyridazinone. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H20N4O3S/c1-2-29-15-9-7-14(8-10-15)26-12-11-18(27)20(25-26)21(28)24-22-17(13-23)16-5-3-4-6-19(16)30-22/h7-12H,2-6H2,1H3,(H,24,28)

InChI Key

XUUOGMZGTAKKRX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

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